molecular formula C9H14F3NO4 B13492034 2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid

2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid

Cat. No.: B13492034
M. Wt: 257.21 g/mol
InChI Key: OHRFLEQYFFMXQI-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid is a chemical compound that combines the properties of an ester and an amine with the unique characteristics of trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid typically involves the esterification of 2-(ethylamino)ethanol with prop-2-enoic acid, followed by the addition of trifluoroacetic acid. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid involves its interaction with molecular targets through its ester and amine functionalities. The trifluoroacetic acid component enhances its reactivity and stability. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trifluoroacetate
  • 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
  • Ethyl 2-(trifluoroacetamido)prop-2-enoate

Uniqueness

2-(Ethylamino)ethyl prop-2-enoate, trifluoroacetic acid is unique due to its combination of ester, amine, and trifluoroacetic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

2-(ethylamino)ethyl prop-2-enoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-3-7(9)10-6-5-8-4-2;3-2(4,5)1(6)7/h3,8H,1,4-6H2,2H3;(H,6,7)

InChI Key

OHRFLEQYFFMXQI-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC(=O)C=C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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